molecular formula C15H16N2O4 B14887456 6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14887456
M. Wt: 288.30 g/mol
InChI Key: CYIFHWXESWJOQX-UHFFFAOYSA-N
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Description

6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexene ring substituted with carbamoylphenyl and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with 4-aminobenzamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for treating certain diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
  • 6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

6-[(4-carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(20)21/h1-2,5-8,11-12H,3-4H2,(H2,16,18)(H,17,19)(H,20,21)

InChI Key

CYIFHWXESWJOQX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O

Origin of Product

United States

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